molecular formula C22H26ClN2O5P B14993647 Diethyl {2-(4-chlorobenzyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Diethyl {2-(4-chlorobenzyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B14993647
M. Wt: 464.9 g/mol
InChI Key: SRNIBHUHRZHHRH-UHFFFAOYSA-N
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Description

DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that features a phosphonate group attached to an oxazole ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorophenyl and methoxyphenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.

    Introduction of the Chlorophenyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the oxazole ring is reacted with chlorophenyl and methoxyphenyl halides under basic conditions.

    Attachment of the Phosphonate Group:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or methoxyphenyl groups are replaced by other nucleophiles.

    Hydrolysis: The phosphonate group can be hydrolyzed under acidic or basic conditions to yield phosphonic acid derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of various diseases and conditions.

    Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and flame retardants.

Mechanism of Action

The mechanism of action of DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE can be compared with other similar compounds, such as:

    Diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate: This compound has a similar structure but lacks the methoxyphenyl group, which may result in different chemical and biological properties.

    Diethyl (((4-chlorophenyl)amino)(4-methoxyphenyl)methyl)phosphonate: This compound is closely related and shares many properties, but the presence of different substituents can lead to variations in reactivity and applications.

    Diethyl (1-((4-chlorophenyl)amino)-3-phenylallyl)phosphonate:

The uniqueness of DIETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C22H26ClN2O5P

Molecular Weight

464.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-diethoxyphosphoryl-N-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C22H26ClN2O5P/c1-4-28-31(26,29-5-2)22-21(24-15-17-8-12-19(27-3)13-9-17)30-20(25-22)14-16-6-10-18(23)11-7-16/h6-13,24H,4-5,14-15H2,1-3H3

InChI Key

SRNIBHUHRZHHRH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)Cl)NCC3=CC=C(C=C3)OC)OCC

Origin of Product

United States

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